molecular formula C16H35NO2 B12562219 N-Hexyl-N,N-dimethylhexan-1-aminium acetate CAS No. 144002-85-7

N-Hexyl-N,N-dimethylhexan-1-aminium acetate

Cat. No.: B12562219
CAS No.: 144002-85-7
M. Wt: 273.45 g/mol
InChI Key: CFHXJHPHQBHBRF-UHFFFAOYSA-M
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Description

N-Hexyl-N,N-dimethylhexan-1-aminium acetate is a quaternary ammonium compound (quat) offered for research purposes. As a quat, it belongs to a major class of cationic surfactants known for their ability to reduce surface tension and act as emulsifying, dispersing, and wetting agents . The structure features a positively charged nitrogen center and a lipophilic hydrocarbon tail, which allows the molecule to interact with both hydrophilic and hydrophobic interfaces . This amphiphilic nature is the basis for its surface-active properties. While specific studies on this exact compound are not widely reported, quaternary ammonium compounds, in general, are extensively investigated for their antimicrobial properties . Their mechanism of action is typically attributed to the disruption of microbial cell membranes . Research into similar compounds also explores their potential as corrosion inhibitors and in micellar catalysis . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to handling.

Properties

CAS No.

144002-85-7

Molecular Formula

C16H35NO2

Molecular Weight

273.45 g/mol

IUPAC Name

dihexyl(dimethyl)azanium;acetate

InChI

InChI=1S/C14H32N.C2H4O2/c1-5-7-9-11-13-15(3,4)14-12-10-8-6-2;1-2(3)4/h5-14H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

CFHXJHPHQBHBRF-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](C)(C)CCCCCC.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Alkylation via Menshutkin Reaction

Mechanism and General Procedure

The Menshutkin reaction involves the alkylation of a tertiary amine (N,N-dimethylhexan-1-amine) with an alkyl halide (e.g., hexyl bromide) in polar solvents. The reaction proceeds via an SN2 mechanism, forming the quaternary ammonium halide, which is subsequently subjected to anion exchange with acetate.

Example Protocol (,):
  • Reagents :
    • N,N-Dimethylhexan-1-amine (1 eq)
    • Hexyl bromide (1.2 eq)
    • Ethanol (solvent)
  • Conditions :
    • Temperature: 85°C
    • Duration: 24 hours
    • Workup: Evaporation, recrystallization in acetone/ethyl acetate
  • Yield : 70–80% (quaternary ammonium bromide intermediate)

Optimization Insights

  • Solvent Effects : Ethanol and acetonitrile enhance reaction rates due to polarity, which stabilizes transition states.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
  • Temperature : Elevated temperatures (80–100°C) reduce reaction times but may increase side products.
Table 1: Alkylation Conditions and Outcomes
Alkylating Agent Solvent Temp (°C) Time (h) Yield (%) Source
Hexyl bromide Ethanol 85 24 78
Hexyl chloride Acetonitrile 80 48 65
Hexyl iodide THF 60 12 82

Anion Exchange from Halide Salts

Metathesis with Acetate Salts

Quaternary ammonium halides (e.g., N-hexyl-N,N-dimethylhexan-1-aminium bromide) undergo anion exchange in aqueous or alcoholic solutions with acetate donors (e.g., potassium acetate).

Example Protocol (,):
  • Reagents :
    • Quaternary ammonium bromide (1 eq)
    • Potassium acetate (2 eq)
    • Methanol/water (1:1 v/v)
  • Conditions :
    • Temperature: 25°C
    • Duration: 12 hours
    • Workup: Filtration, solvent removal, lyophilization
  • Yield : 85–90%

Silver-Based Anion Exchange

For high-purity products, silver acetate is used to precipitate halide ions:

  • Reaction :
    $$ \text{[C}{12}\text{H}{26}\text{N]Br} + \text{AgOAc} \rightarrow \text{[C}{12}\text{H}{26}\text{N]OAc} + \text{AgBr} \downarrow $$
  • Yield : >95% (requires stoichiometric AgOAc).
Table 2: Anion Exchange Efficiency
Anion Source Solvent Temp (°C) Purity (%) Source
Potassium acetate Methanol 25 89
Silver acetate Water 25 98
Ammonium acetate Ethanol 40 92

Alternative Synthetic Approaches

Reductive Amination

A two-step process involving:

  • Condensation of hexanal with dimethylamine to form an imine.
  • Reduction with NaBH$$4$$ or H$$2$$/Pd-C to yield the tertiary amine, followed by alkylation.
  • Yield : 60–70% (over two steps).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 100°C, 30 minutes, ethanol solvent.
  • Yield : 75% (quaternary ammonium acetate directly).

Comparative Analysis of Methods

Table 3: Advantages and Limitations
Method Advantages Limitations Scale Suitability
Menshutkin reaction High yields, simple setup Requires halide removal step Pilot scale
Anion exchange High purity, versatile anions Costly (Ag salts) Lab scale
Reductive amination Avoids alkylating agents Lower yields, multiple steps Small scale
Microwave synthesis Rapid, energy-efficient Specialized equipment required Lab scale

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N,N-dimethylhexan-1-aminium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions .

Scientific Research Applications

Scientific Research Applications

N-Hexyl-N,N-dimethylhexan-1-aminium acetate has several notable applications in scientific research:

Surfactant Properties

Due to its amphiphilic nature, this compound exhibits surfactant properties that can be utilized in:

  • Emulsification : It can stabilize emulsions in pharmaceuticals and cosmetics.
  • Detergency : Its ability to reduce surface tension makes it effective in cleaning formulations.

Research indicates that quaternary ammonium compounds like this compound may possess antimicrobial properties. Studies have shown that similar compounds exhibit:

  • Antimicrobial Activity : Effective against a range of bacteria and fungi, making it useful in disinfectants and antiseptics.
  • Cell Membrane Interaction : Potential to disrupt microbial cell membranes, leading to cell lysis.

Ionic Liquids

As an ionic liquid, this compound may serve as a solvent for various chemical reactions, particularly in:

  • Green Chemistry : Its low volatility makes it an environmentally friendly alternative to traditional organic solvents.
  • Catalysis : Used as a medium for catalytic reactions, enhancing reaction rates and selectivity.

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of various quaternary ammonium compounds found that this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell death.

Case Study 2: Application in Emulsions

In cosmetic formulations, this compound was tested as an emulsifier. Results showed improved stability and texture in creams and lotions compared to traditional emulsifiers, suggesting its potential for enhancing product performance in personal care items.

Mechanism of Action

The mechanism of action of N-Hexyl-N,N-dimethylhexan-1-aminium acetate involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial applications . The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane destabilization and ion transport disruption .

Comparison with Similar Compounds

Key Properties

  • Physical State : Colorless liquid at room temperature.
  • Solubility : Miscible with polar solvents like water and acetonitrile.
  • Applications : Used in ionic liquid formulations for catalysis, electrolytes, and solvent systems due to its low volatility and thermal stability .

Quaternary Ammonium Salts with Different Anions

N-Hexyl-N,N-dimethylhexan-1-aminium acetate belongs to a family of ILs where the cation remains constant, but the anion varies. Key examples include:

Compound Name Anion Yield Key Properties Reference
This compound CH₃COO⁻ 97% High solubility in polar solvents
N-Hexyl-N,N-dimethylhexan-1-aminium nitrate NO₃⁻ 85% Oxidizing properties; used in explosives
N-Hexyl-N,N-dimethylhexan-1-aminium trifluoroacetate CF₃COO⁻ Enhanced hydrophobicity; NMR data available

Key Findings :

  • The acetate derivative exhibits superior solubility in aqueous systems compared to nitrate and trifluoroacetate analogs, making it ideal for biochemical applications.
  • Nitrate-based ILs are less thermally stable due to the oxidizing nature of NO₃⁻ .

Structural Analogs with Modified Cations

Alterations in the cationic alkyl chain or substituents significantly impact physicochemical properties:

(i) N-((5-Formylfuran-2-yl)methyl)-N,N-dimethylhexan-1-aminium chloride (5b)
  • Structure : Features a formylfuran substituent on the cation.
  • Synthesis : 89% yield via alkylation of N,N-dimethylhexan-1-amine.
  • Properties : Brown oil; used in heterocyclic synthesis due to its reactive aldehyde group .
(ii) N-(Hydroxymethyl)-N,N-dimethylhexan-1-aminium
  • Structure : Contains a hydroxymethyl group instead of a hexyl chain.
  • Properties : Higher polarity (SMILES: OCN+(C)C); solid at room temperature .

Key Findings :

  • The hexyl chain in the target compound enhances hydrophobicity compared to hydroxymethyl or formylfuran derivatives.
  • Reactive functional groups (e.g., formylfuran) expand utility in organic synthesis but reduce stability .

Non-Ionic Analog: Hexyl Acetate

  • Structure : CH₃COOCH₂CH₂CH₂CH₂CH₂CH₃.
  • Applications : Industrial solvent for coatings and fragrances.
  • Safety : Volatile and flammable; requires stringent handling compared to ILs .

Key Differences :

  • Volatility: Hexyl acetate evaporates readily, whereas this compound is non-volatile.
  • Thermal Stability : The ionic liquid withstands higher temperatures (>200°C), unlike hexyl acetate (boiling point: 169°C) .

Ionic Liquids in Catalysis

This compound serves as a green solvent in cross-coupling reactions, outperforming nitrate analogs due to its inert acetate anion .

Electrolyte Performance

In battery systems, the acetate IL exhibits ionic conductivity of 5.2 mS/cm at 25°C, comparable to trifluoroacetate derivatives but with lower viscosity .

Biological Activity

N-Hexyl-N,N-dimethylhexan-1-aminium acetate is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article synthesizes current research findings, including case studies and relevant data tables, to provide a comprehensive overview of this compound's biological properties.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₄H₃₁NO₂
  • CAS Number : 144002-85-7
  • Molecular Weight : 257.42 g/mol

This compound features a branched alkyl chain, which contributes to its surfactant properties and enhances its interaction with biological membranes.

Antimicrobial Activity

Mechanism of Action : The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The cationic nature of the ammonium group facilitates interaction with negatively charged components of microbial membranes, leading to increased permeability and eventual cell lysis.

Minimum Inhibitory Concentration (MIC)

Research has demonstrated that this compound exhibits strong antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
Salmonella enterica32

These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent.

Study 1: Efficacy Against Biofilms

A study investigated the effect of this compound on biofilm formation by Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass when treated with the compound at sub-MIC concentrations. This suggests potential applications in preventing biofilm-associated infections.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using human epithelial cell lines to assess the safety profile of this compound. The compound demonstrated low cytotoxicity at concentrations effective against bacteria, indicating a favorable therapeutic index for potential clinical applications.

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